N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

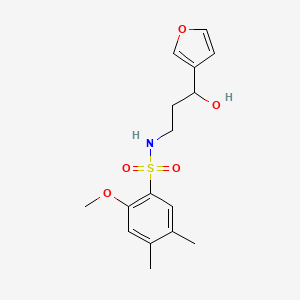

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 2-methoxy-4,5-dimethyl aromatic core and a 3-(furan-3-yl)-3-hydroxypropyl substituent on the sulfonamide nitrogen (Figure 1). The compound’s structure combines a sulfonamide pharmacophore with a furan heterocycle and a hydrophilic hydroxypropyl chain.

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-8-15(21-3)16(9-12(11)2)23(19,20)17-6-4-14(18)13-5-7-22-10-13/h5,7-10,14,17-18H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDZGGRYDOQXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=COC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc.

Mode of Action

Furan derivatives generally interact with their targets to show their potentiality to treat the disease or disorder.

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antiviral research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and relevant literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a hydroxyl group, and a sulfonamide moiety, which are essential for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μmol/mL) | Comparison Drug | IC50 (μmol/mL) |

|---|---|---|---|

| A-549 | 0.02 | Doxorubicin | 0.04 |

| MCF7 | 0.06 | Doxorubicin | 0.06 |

| HCT116 | 0.08 | Doxorubicin | 0.04 |

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antiviral properties:

- Mechanism of Action : The antiviral activity is hypothesized to be mediated through the modulation of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. Studies have shown that certain derivatives can increase A3G levels in HepG2 cells, leading to reduced replication of Hepatitis B virus (HBV) .

Case Studies

-

Case Study on Anticancer Effects :

- A study evaluated the effects of this compound on A-549 cells. The compound was administered in varying concentrations over a period of six days, with cell viability assessed using an MTT assay. Results indicated significant cytotoxicity at concentrations above 0.02 μmol/mL.

- Case Study on Antiviral Effects :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogs from the literature (Table 1).

Table 1: Structural and Functional Comparison with Similar Compounds

Key Findings from Comparative Analysis

Sulfonamide vs. Hydroxamic Acid Functional Groups

- Target Compound : The sulfonamide group (SO₂NH) is less polar than hydroxamic acids (CONHOH) but retains strong hydrogen-bonding capacity. This may enhance metabolic stability compared to hydroxamic acids, which are prone to hydrolysis .

- Hydroxamic Acids (Compounds 6–11) : These exhibit metal-chelating properties (e.g., iron or zinc) due to the N-hydroxy group, making them relevant in antioxidant or enzyme inhibition contexts. The target compound lacks this chelation capability but may compensate with sulfonamide-mediated protein binding .

Role of the Furan Substituent

- The 3-furanyl group in the target compound and Nalfurafine contributes to π-π interactions with aromatic residues in biological targets. However, Nalfurafine’s furan is part of a conjugated enamide system critical for κ-opioid receptor binding, whereas the target’s furan is tethered via a hydroxypropyl chain, likely altering target specificity.

Hydrophilic vs. Lipophilic Substituents

- This could influence bioavailability and distribution.

Hydrogen Bonding and Crystal Packing

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how are intermediates characterized?

- Methodology : Multi-step organic synthesis is typically employed.

- Step 1 : Introduce the furan-3-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF, NaH as a base) .

- Step 2 : Functionalize the hydroxypropyl group using protecting-group strategies (e.g., acetyl or benzyl groups) to prevent side reactions during sulfonamide formation .

- Step 3 : Sulfonamide coupling via reaction with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine) .

- Characterization : Use H/C NMR to confirm regiochemistry, LC-MS for purity (>95%), and IR spectroscopy to verify sulfonamide (-SONH-) and hydroxyl (-OH) groups .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for the furan ring (δ 6.2–7.5 ppm), hydroxypropyl group (δ 1.5–2.5 ppm), and sulfonamide protons (δ 7.0–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituent variations on the furan or benzene rings) to isolate key functional groups .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Test hydrochloride or sodium salts to enhance aqueous solubility .

- Prodrug Design : Modify the hydroxypropyl group with ester linkages for controlled release .

- Lipophilicity Adjustment : Introduce polar groups (e.g., fluorine at the benzene ring) while monitoring logP via HPLC-derived retention times .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of structural analogs .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between cancer cell lines be addressed?

- Methodology :

- Cell Line Authentication : Verify genetic profiles using STR analysis to rule out misidentification .

- Metabolic Profiling : Measure ATP levels (via CellTiter-Glo) to differentiate cytostatic vs. cytotoxic effects .

- Microenvironment Mimicry : Test under hypoxic conditions (5% O) to assess activity in physiologically relevant models .

Q. What experimental controls are essential when studying the compound’s enzymatic inhibition?

- Methodology :

- Positive Controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Negative Controls : Include reactions without the enzyme to rule out non-specific sulfonamide reactivity .

- Pre-Incubation Studies : Assess time-dependent inhibition by pre-incubating the compound with the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.